(2-Methoxyethyl)cyclopropane
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Overview
Description
(2-Methoxyethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 2-methoxyethyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which makes them highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-methoxyethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(2-Methoxyethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring analog with different reactivity.
Cyclopentane: A five-membered ring with less strain and different chemical properties.
Uniqueness
(2-Methoxyethyl)cyclopropane is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other cyclopropane derivatives .
Properties
CAS No. |
66688-06-0 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-methoxyethylcyclopropane |
InChI |
InChI=1S/C6H12O/c1-7-5-4-6-2-3-6/h6H,2-5H2,1H3 |
InChI Key |
CRTMNLMGAHLKCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1CC1 |
Origin of Product |
United States |
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